

# A Comparative Review of Synthesis Routes for 1,1,2-Trifluoroethane

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## Compound of Interest

Compound Name: **1,1,2-Trifluoroethane**

Cat. No.: **B1584508**

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**1,1,2-Trifluoroethane** (HFC-143) is a hydrofluorocarbon with the chemical formula  $\text{CH}_2\text{FCHF}_2$ . It serves as a valuable chemical intermediate and a model compound for studying reaction mechanisms involving C-H and C-F bonds. This guide provides a comparative overview of the primary synthesis routes for **1,1,2-trifluoroethane**, presenting available quantitative data, detailed experimental methodologies, and visual representations of the synthetic pathways.

## Key Synthesis Routes

The production of **1,1,2-trifluoroethane** is primarily achieved through gas-phase catalytic hydrofluorination of chlorinated precursors. Other notable methods include the hydrogenation of more unsaturated fluorinated compounds. The most prominent routes are:

- Gas-Phase Hydrofluorination of Chlorinated Ethanes
- Hydrogenation of Halogenated Ethylenes
- Hydrofluorination of Vinylidene Fluoride

This review will delve into the specifics of each of these routes, providing a comparative analysis to aid in the selection of the most suitable method for a given application.

# Gas-Phase Hydrofluorination of Chlorinated Ethanes

This is a significant industrial route that typically starts from inexpensive and readily available feedstocks like ethylene and chlorine. The process is generally carried out in two main stages: chlorination of ethylene followed by hydrofluorination.

## Experimental Protocol

A generalized experimental protocol based on patent literature is as follows:

### Stage 1: Chlorination of Ethylene

- A composite catalyst, typically containing Ni and Al (e.g., in a 45:55 molar ratio), is placed in a fixed-bed reactor.<sup>[1]</sup> Other catalysts may include combinations of Ni, Al, Fe, and Ca.<sup>[1]</sup>
- The reactor is heated to a temperature between 250°C and 600°C.<sup>[1]</sup>
- A gaseous mixture of ethylene and chlorine is introduced into the reactor. The molar ratio of ethylene to chlorine is maintained between 1:0.1 and 1:5.<sup>[1]</sup>
- The contact time for the gas-phase reaction is set between 0.1 and 20 seconds.<sup>[1]</sup>
- The product stream, a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane, is collected after cooling.

### Stage 2: Hydrofluorination

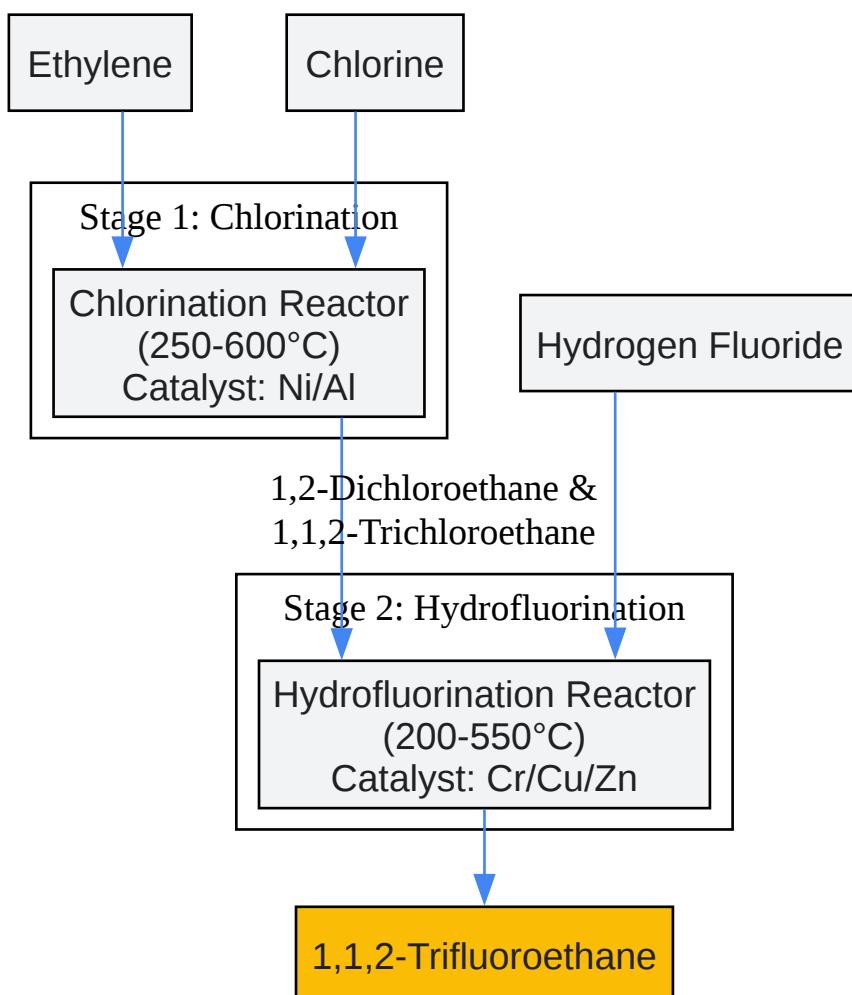
- A fluorination catalyst, such as a composite of Cr, Cu, and Zn (e.g., in an 85:5:10 molar ratio), is loaded into a second reactor.<sup>[1]</sup> Other suitable catalysts include composites with Mg, Co, and In.<sup>[1]</sup>
- The reactor is heated to a temperature in the range of 200°C to 550°C.<sup>[1]</sup>
- The mixture of chlorinated ethanes from Stage 1 is vaporized and fed into the reactor along with anhydrous hydrogen fluoride (HF). The molar ratio of the chlorinated ethane mixture to HF is typically in the range of 1:6 to 1:15.<sup>[1]</sup>

- The contact time for the gas-phase fluorination is maintained between 0.1 and 20 seconds. [\[1\]](#)
- The effluent gas containing **1,1,2-trifluoroethane**, along with other fluorinated products and byproducts, is passed through a cooling system to condense the products.
- The condensed product is then subjected to purification, typically by distillation, to isolate **1,1,2-trifluoroethane**.

## Data Presentation

Parameter	Stage 1: Chlorination	Stage 2: Hydrofluorination	Reference
Starting Materials	Ethylene, Chlorine	1,2-Dichloroethane, 1,1,2-Trichloroethane, Hydrogen Fluoride	<a href="#">[1]</a>
Catalyst	Ni/Al, Ni/Al/Fe/Ca composites	Cr/Cu/Zn, Cr/Cu/Mg/Co/In composites	<a href="#">[1]</a>
Temperature	250 - 600 °C	200 - 550 °C	<a href="#">[1]</a>
Contact Time	0.1 - 20 s	0.1 - 20 s	<a href="#">[1]</a>
Molar Ratios	Ethylene:Chlorine = 1: (0.1-5)	(Chlorinated Ethanes):HF = 1:(6- 15)	<a href="#">[1]</a>

## Logical Relationship Diagram



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Synthesis of **1,1,2-Trifluoroethane** from Ethylene.

## Hydrogenation of Halogenated Ethylenes

Another documented route to **1,1,2-trifluoroethane** is the hydrogenation of more unsaturated halogenated precursors. This method can offer high selectivity depending on the starting material and reaction conditions.

## Reported Methods

**1,1,2-Trifluoroethane** can be synthesized via the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene.<sup>[2]</sup> Chinese patent CN117015521 also mentions the reduction of 1,2-difluoroethylene with a reducing agent, including hydrogen, to produce **1,1,2-trifluoroethane**.<sup>[3]</sup>

## Experimental Protocol

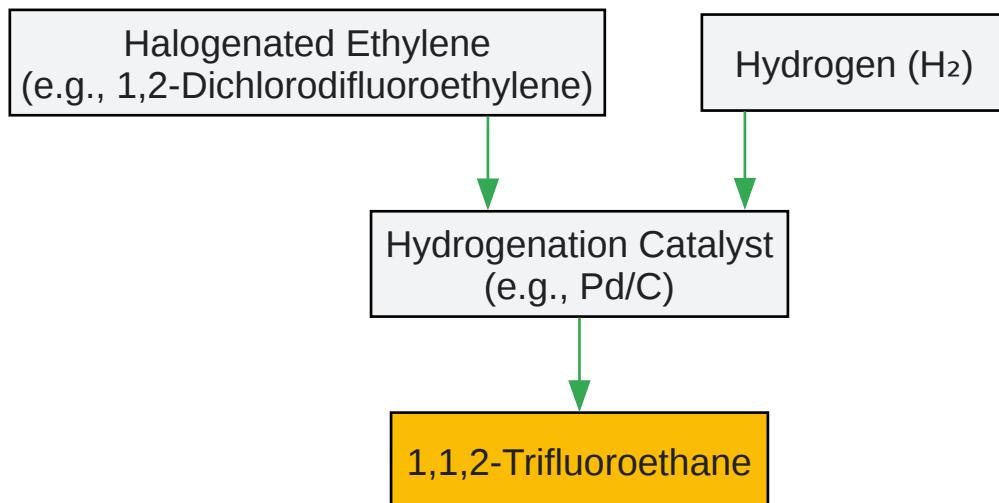
Detailed experimental protocols for these specific hydrogenation reactions are not readily available in peer-reviewed literature, but a general procedure can be inferred:

- A suitable hydrogenation catalyst (e.g., a supported noble metal catalyst like Palladium on carbon) is loaded into a reactor.
- The reactor is pressurized with hydrogen gas.
- The halogenated ethylene precursor (e.g., 1,2-dichlorodifluoroethylene) is introduced into the reactor, typically as a gas or dissolved in an inert solvent.
- The reaction is carried out at a specific temperature and pressure to facilitate the hydrogenation.
- After the reaction is complete, the product mixture is cooled, and the **1,1,2-trifluoroethane** is separated from the catalyst and any unreacted starting materials or byproducts, usually through condensation and distillation.

## Data Presentation

Due to the limited availability of specific experimental data, a detailed quantitative comparison table for this route cannot be provided at this time.

## Signaling Pathway Diagram



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